molecular formula C15H12N4O6 B377273 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione CAS No. 31032-14-1

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione

Cat. No.: B377273
CAS No.: 31032-14-1
M. Wt: 344.28g/mol
InChI Key: AGMPDTXVUKOXFW-UHFFFAOYSA-N
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Description

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5210^{2,6}]dec-8-ene-3,5-dione is a complex organic compound that features a dinitrophenyl group attached to an amino group, which is further connected to a tetrahydro-isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require acidic or basic catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-[(2,4-dinitrophenyl)amino]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2,4-dinitrophenyl)amino

Properties

IUPAC Name

4-(2,4-dinitroanilino)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c20-14-12-7-1-2-8(5-7)13(12)15(21)17(14)16-10-4-3-9(18(22)23)6-11(10)19(24)25/h1-4,6-8,12-13,16H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMPDTXVUKOXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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